REACTION_CXSMILES
|
C[O-].[Na+].[CH3:4][C:5]1[O:6][C:7]([CH3:11])=[CH:8][C:9]=1[SH:10].Cl[CH:13]([C:16](=[O:20])[CH2:17][CH2:18][CH3:19])[CH2:14][CH3:15].O>CO>[CH2:14]([CH:13]([S:10][C:9]1[CH:8]=[C:7]([CH3:11])[O:6][C:5]=1[CH3:4])[C:16]([CH2:17][CH2:18][CH3:19])=[O:20])[CH3:15] |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
CC=1OC(=CC1S)C
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.74 g
|
Type
|
reactant
|
Smiles
|
ClC(CC)C(CCC)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mass is then stirred for a period of 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 25 ml round bottom 3 neck flask equipped with magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
Y tube, nitrogen inlet, reflux condenser
|
Type
|
CUSTOM
|
Details
|
to 25° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature of the reaction mass between 22° C and 28° C
|
Type
|
TEMPERATURE
|
Details
|
While maintaining the temperature of the reaction mass at 23° - 35° C
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
rises to 28° - 30° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass is cooled to 25° C
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase (pH=6) is extracted with two 6 ml portions of n-hexane
|
Type
|
WASH
|
Details
|
washed with a 4 ml portion of saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator at 25° - 35° C
|
Type
|
CUSTOM
|
Details
|
15 mm Hg pressure, yielding a crude yellow oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |